3-Aminocyclopentanol

Übersicht

Beschreibung

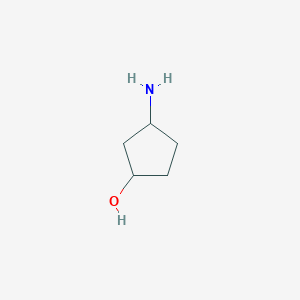

(1S,3R)-3-Amino-cyclopentanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclopentane ring with an amino group and a hydroxyl group attached to the first and third carbon atoms, respectively. The specific stereochemistry of (1S,3R)-3-Amino-cyclopentanol makes it a valuable building block for synthesizing various biologically active molecules.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (1S,3R)-3-Amino-cyclopentanol kann mit verschiedenen Methoden erfolgen. Ein effizientes Verfahren umfasst die Reduktion einer Vorläuferverbindung, wie z. B. eines Cyclopentanon-Derivats, gefolgt von der Einführung der Aminogruppe. Ausgehend von (1S,3R)-3-Hydroxy-cyclopentanon kann die Verbindung beispielsweise mit Natriumborhydrid reduziert werden, um (1S,3R)-3-Hydroxy-cyclopentanol zu erhalten. Anschließende Aminierung mit Reagenzien wie Ammoniak oder einer Amingesichtsquelle unter geeigneten Bedingungen kann (1S,3R)-3-Amino-cyclopentanol erzeugen .

Industrielle Herstellungsverfahren: Die industrielle Produktion von (1S,3R)-3-Amino-cyclopentanol beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann katalytische Hydrierung, chirale Auftrennung und Reinigungsschritte umfassen, um das gewünschte Enantiomer in enantiomerenreiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (1S,3R)-3-Amino-cyclopentanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann weiter reduziert werden, um Cyclopentylamin-Derivate zu bilden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und Amide, Carbamate oder andere Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Ammoniak, Amine, Säurechloride, Isocyanate.

Hauptprodukte:

Oxidation: Cyclopentanon, Cyclopentanal.

Reduktion: Cyclopentylamin-Derivate.

Substitution: Amide, Carbamate und andere substituierte Cyclopentanol-Derivate

Wissenschaftliche Forschungsanwendungen

The biological activities of 3-aminocyclopentanol are attributed to its ability to interact with various molecular targets. The presence of the amino and hydroxyl groups enables hydrogen bonding and electrostatic interactions, which play a crucial role in its biological effects.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Antiviral Activity : The compound has been explored as a precursor for synthesizing antiviral agents, targeting viral replication mechanisms.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 2 to 10 µM against MCF-7 breast cancer cells.

- Immunomodulation : The compound has selective immunosuppressing effects, making it a candidate for treating autoimmune diseases by modulating lymphocyte activation .

Data Table: Summary of Biological Activities

| Biological Activity | Description | IC50 Values (µM) |

|---|---|---|

| Enzyme Inhibition | Inhibits nucleotide metabolism enzymes | Varies by enzyme |

| Anticancer Properties | Antiproliferative effects on cancer cell lines | 2 - 10 (MCF-7) |

| Antiviral Activity | Precursor for antiviral drug synthesis | Not specified |

| Immunomodulation | Modulates lymphocyte activation | Not specified |

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of this compound:

- Inhibition Studies : Research demonstrated that derivatives could inhibit enzymes critical for nucleotide metabolism, with effective concentrations measured through IC50 values.

- Cell Line Testing : In vitro assays revealed significant antiproliferative effects against cancer cell lines, indicating potential utility in oncology.

- Synthesis of Antiviral Agents : Biocatalytic methods highlighted the compound's role in synthesizing FDA-approved antiviral drugs, underscoring its importance in pharmaceutical development.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-Amino-cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

- (1S,3S)-3-Amino-cyclopentanol

- (1R,3R)-3-Amino-cyclopentanol

- (1R,3S)-3-Amino-cyclopentanol

Comparison: (1S,3R)-3-Amino-cyclopentanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, (1S,3R)-3-Amino-cyclopentanol may exhibit different reactivity, binding affinity, and biological activity. For example, the (1S,3S) and (1R,3R) isomers may have different pharmacokinetic profiles and therapeutic potentials .

Biologische Aktivität

3-Aminocyclopentanol is a chiral compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

This compound features a cyclopentane ring with an amino group and a hydroxyl group, which contribute to its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets. Its stereochemistry is crucial for its biological activity, influencing its binding affinity to enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions. This interaction is facilitated by the amino and hydroxyl groups that enable hydrogen bonding.

- Ligand Activity : It has been studied as a ligand in biochemical assays, where it modulates the activity of various proteins involved in cellular signaling pathways.

- Therapeutic Potential : Research indicates potential applications in treating conditions such as cancer and viral infections, suggesting that this compound could influence pathways related to cell proliferation and immune response .

Biological Applications

This compound has shown promise in several areas of biological research:

- Antiviral Activity : Studies have explored its role in synthesizing antiviral agents, highlighting its potential as a precursor for developing drugs targeting viral replication mechanisms .

- Anticancer Properties : Preliminary findings suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, indicating its utility in oncology .

- Immunomodulation : Its selective immunosuppressing effects have been noted, making it a candidate for treating autoimmune diseases by modulating lymphocyte activation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms:

- Inhibition Studies : A study demonstrated that this compound derivatives could inhibit specific enzymes involved in nucleotide metabolism, which is critical for cellular proliferation. The inhibition was measured using IC50 values, indicating effective concentrations needed to achieve 50% inhibition of enzyme activity .

- Cell Line Testing : In vitro assays using cancer cell lines revealed that certain derivatives of this compound displayed significant antiproliferative effects. For instance, compounds derived from this compound showed IC50 values ranging from 2 to 10 µM against MCF-7 breast cancer cells, suggesting potent anticancer properties .

- Synthesis of Antiviral Agents : Research highlighted biocatalytic methods utilizing this compound as an intermediate for synthesizing FDA-approved antiviral drugs. These methods showcased the compound's versatility and importance in pharmaceutical synthesis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.